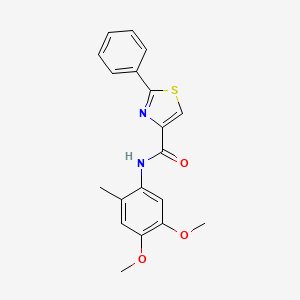
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as JNJ-40411813, is a small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide increases the levels of 2-AG in the brain, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been shown to increase the levels of 2-AG in the brain, which activates the endocannabinoid system. This leads to the activation of various signaling pathways that are involved in neuroprotection, anti-inflammation, and synaptic plasticity. N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has several advantages for lab experiments, including its high selectivity for MAGL, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has some limitations, including its relatively low solubility in water and its short half-life in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. One direction is to further investigate its potential for the treatment of various neurological disorders in clinical trials. Another direction is to explore its potential for the treatment of other diseases, such as cancer and metabolic disorders. Additionally, further research is needed to optimize the synthesis of N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide and improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3,4-difluoroaniline, which is then reacted with 4-hydroxypiperidine to form the intermediate compound. This intermediate is then reacted with propanoyl chloride to form N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. The overall yield of the synthesis is approximately 40%.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has also been shown to enhance the effects of other drugs used for the treatment of these disorders.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9(18-6-4-11(19)5-7-18)14(20)17-10-2-3-12(15)13(16)8-10/h2-3,8-9,11,19H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEOOCXBBZPPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(4-hydroxypiperidin-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7545881.png)
![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)

![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![4-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-2-propan-2-ylpyrimidine](/img/structure/B7545895.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)